Structural Crystallography and Physicochemical Profiling of 5-Bromo-7-(trifluoromethyl)quinoxaline
Structural Crystallography and Physicochemical Profiling of 5-Bromo-7-(trifluoromethyl)quinoxaline
Executive Summary
In modern medicinal chemistry and advanced materials science, halogenated heteroaromatics serve as indispensable structural motifs. 5-Bromo-7-(trifluoromethyl)quinoxaline (CAS: 1287218-49-8) is a highly specialized building block that combines the electron-deficient, planar quinoxaline core with two distinct functional handles: a highly polarizable bromine atom and a lipophilic, metabolically stable trifluoromethyl ( -CF3 ) group.
This technical guide synthesizes the crystallographic behavior, physical properties, and self-validating synthetic protocols for this compound. By understanding the causality behind its molecular packing and reactivity, researchers can better leverage this scaffold for late-stage functionalization in drug discovery and the design of novel optoelectronic materials.
Quantitative Physicochemical Profile
Understanding the baseline physical properties of 5-Bromo-7-(trifluoromethyl)quinoxaline is critical for predicting its behavior in both biological assays and synthetic workflows. The quantitative data is summarized below to facilitate rapid comparative analysis[1].
| Property | Value | Significance |
| CAS Number | 1287218-49-8 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C9H4BrF3N2 | Defines the stoichiometric baseline. |
| Molecular Weight | 277.04 g/mol | Optimal for fragment-based drug design (FBDD). |
| Exact Mass | 275.95 g/mol | Target peak for high-resolution mass spectrometry (HRMS). |
| Topological Polar Surface Area | 25.8 Ų | Excellent predictive membrane permeability (ideal < 90 Ų). |
| Physical State | Solid (Crystalline) | Enables purification via recrystallization. |
| Predicted XLogP3 | ~3.5 | Indicates high lipophilicity, driven by the -CF3 group. |
| Hydrogen Bond Acceptors | 5 (2 Nitrogen, 3 Fluorine) | Facilitates target-protein interactions. |
Crystallographic Structure and Molecular Packing
While the quinoxaline core provides a rigid, planar geometry, the substitutions at the 5- and 7-positions fundamentally alter the crystal lattice thermodynamics and intermolecular interaction networks.
The Role of the 7-Trifluoromethyl Group
The incorporation of a -CF3 group significantly impacts molecular packing. Due to the larger van der Waals radius of fluorine (1.47 Å) relative to hydrogen (1.20 Å), the -CF3 group increases the overall hydrophobic contact area. In solid-state packing and protein-ligand complexes, this bulk often induces a lateral shift of the quinoxaline core to avoid steric clashes with adjacent molecules or binding pocket residues[2]. Furthermore, the highly electronegative fluorine atoms participate in weak but highly directional C-F⋯H interactions. In related trifluoromethyl-substituted quinoxalines, these interactions dictate the formation of highly ordered nano-aggregates, which can restrict intramolecular rotation and influence solid-state luminescent properties[3].
The Role of the 5-Bromo Substitution
The bromine atom at the 5-position serves a dual purpose. Crystallographically, bromine is highly polarizable and features an anisotropic charge distribution (the "sigma-hole"). This allows the 5-bromo group to act as a potent halogen bond donor, engaging the nitrogen atoms of adjacent quinoxaline rings ( C-Br⋯N ). These halogen bonds compete with standard π−π stacking of the pyrazine and benzene rings, often driving the crystal into a monoclinic or triclinic space group (e.g., P21/c ) characterized by offset face-to-face stacking.
Synthesis and Crystallization Methodology
To ensure maximum scientific integrity, the following protocol is designed as a self-validating system . Each phase includes analytical checkpoints to confirm causality and structural fidelity[4].
Step-by-Step Protocol
Step 1: Condensation Reaction
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Reagents: Dissolve 1.0 equivalent of 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine in absolute ethanol (0.2 M concentration).
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Addition: Add 1.2 equivalents of glyoxal (40% aqueous solution) dropwise at room temperature.
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Causality: Glyoxal is highly reactive. Dropwise addition in a protic solvent (ethanol) prevents rapid oligomerization and thermodynamically favors the formation of the bis-imine quinoxaline core.
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Reflux: Heat the mixture to 78°C (reflux) for 2 hours.
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Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 4:1). The disappearance of the highly polar diamine spot confirms complete conversion.
Step 2: Workup and Isolation
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Concentrate the reaction mixture under reduced pressure to remove ethanol.
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Extract the aqueous residue with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude product.
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Validation Checkpoint 2 (LC-MS): Analyze the crude solid. The presence of an isotopic doublet at m/z 277 [M+H]+ ( 79Br ) and 279 ( 81Br ) validates the structural mass.
Step 3: Vapor Diffusion Crystallization
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Dissolve the crude 5-Bromo-7-(trifluoromethyl)quinoxaline in a minimum volume of dichloromethane (DCM) inside a 2 mL glass vial.
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Place the unsealed 2 mL vial inside a larger 20 mL vial containing 5 mL of n-hexane (anti-solvent). Seal the outer vial tightly.
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Causality: The slow, vapor-phase diffusion of hexane into the DCM lowers the solubility of the quinoxaline gradually. This kinetic control prevents rapid precipitation, allowing molecules to align along their optimal thermodynamic vectors (halogen bonding and π−π stacking), yielding defect-free single crystals suitable for X-Ray Diffraction (XRD).
Fig 1: Synthesis and crystallization workflow for 5-Bromo-7-(trifluoromethyl)quinoxaline.
Applications in Drug Development and Materials Science
The strategic placement of the halogens on the quinoxaline core makes this compound a privileged scaffold.
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Late-Stage Functionalization: The 5-bromo position acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of compound libraries without needing to rebuild the heterocyclic core.
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Metabolic Shielding: The 7- CF3 group blocks cytochrome P450-mediated oxidation at the electron-rich positions of the benzene ring. Furthermore, the strong electron-withdrawing nature of the -CF3 group lowers the pKa of the quinoxaline nitrogens, which can improve the membrane permeability and oral bioavailability of derived drug candidates[2].
Fig 2: Structure-property relationships driven by bromo and trifluoromethyl substitutions.
References
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Title: Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]
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Title: Synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines (as by-products) from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate Source: RSC Advances URL: [Link]
Sources
- 1. CAS: 1287218-49-8 | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines (as by-products) from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
